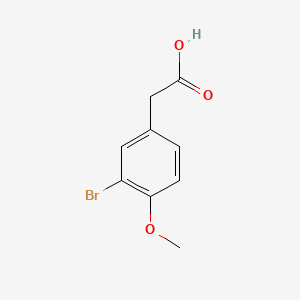

3-Bromo-4-methoxyphenylacetic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(3-bromo-4-methoxyphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO3/c1-13-8-3-2-6(4-7(8)10)5-9(11)12/h2-4H,5H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POTVGQUUEQTPNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10228112 | |

| Record name | 3-Bromo-4-methoxyphenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10228112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

774-81-2 | |

| Record name | 3-Bromo-4-methoxyphenylacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000774812 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Bromo-4-methoxyphenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10228112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3-bromo-4-methoxyphenyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"3-Bromo-4-methoxyphenylacetic acid" physical and chemical properties

An In-depth Technical Guide to 3-Bromo-4-methoxyphenylacetic acid

Introduction

This compound, with the CAS Number 774-81-2, is a substituted aromatic carboxylic acid.[1][2] Its chemical structure, featuring a bromine atom and a methoxy group on the phenyl ring attached to an acetic acid moiety, makes it a valuable intermediate and building block in organic synthesis. This guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis, and its applications in the development of complex molecules. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Reference |

| IUPAC Name | 2-(3-bromo-4-methoxyphenyl)acetic acid | [2] |

| Molecular Formula | C₉H₉BrO₃ | [1][2] |

| Molecular Weight | 245.07 g/mol | [1][2] |

| Appearance | White crystalline powder | [3] |

| Melting Point | 113.15–114.05 °C (386.3–387.2 K) | [4] |

| pKa (Predicted) | 4.27 ± 0.10 | [3] |

| Solubility | Soluble in Methanol | [3] |

| XLogP3 | 2 | |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 3 | [2] |

Spectral Data

Detailed spectral data is essential for the unambiguous identification and characterization of this compound.

-

¹H NMR (CDCl₃): The proton NMR spectrum shows characteristic peaks at δ 3.56 (2H, singlet, -CH₂), δ 3.89 (3H, singlet, -OCH₃), δ 6.86 (1H, doublet), δ 7.19 (1H, double doublet), and δ 7.48 (1H, doublet).[4]

-

¹³C NMR (CDCl₃): The carbon NMR spectrum displays signals at δ 39.9 (-CH₂), 56.5 (-OCH₃), 111.9, 112.2, 127.0, 129.6, 134.6, 155.5 (aromatic carbons), and 178.0 (-COOH).[4]

-

Mass Spectrometry (GC-MS): The mass spectrum exhibits a top peak at an m/z of 199 and a second highest peak at m/z 201, which is characteristic of a compound containing a single bromine atom.[2][5]

-

Infrared (IR) Spectrum: The IR spectrum for this compound is available and can be used for structural confirmation.[5]

Experimental Protocols

Synthesis of this compound via Regioselective Bromination

This protocol details the synthesis of the title compound from 4-methoxyphenylacetic acid, a method that has been reported to yield the product in high purity and an 84% yield.[4]

Materials:

-

4-Methoxyphenylacetic acid (starting material)[6]

-

Acetic acid (solvent)

-

Bromine

-

Ice-water

-

Xylene (for recrystallization)

Procedure:

-

A solution of 4-methoxyphenylacetic acid (10 g, 60.2 mmol) in acetic acid (60 ml) is prepared in a suitable reaction vessel with stirring.[4]

-

A solution of bromine (9.62 g, 3.1 ml, 60.2 mmol) in acetic acid (30 ml) is added dropwise to the stirred solution over a period of 30 minutes.[4]

-

The reaction mixture is stirred at room temperature for an additional 60 minutes.[4]

-

The mixture is then poured into 500 ml of ice-water, resulting in a pale yellow, turbid mixture.[4]

-

This mixture is stirred for 10 minutes, after which the solid product is collected by filtration.[4]

-

The collected solid is rinsed with ice-water (3 x 10 ml) and air-dried for 20 minutes.[4]

-

The crude product is purified by recrystallization from hot xylene to afford this compound as a white crystalline powder.[4]

Visualized Workflows and Relationships

The following diagrams illustrate the synthesis workflow and the role of this compound as a key synthetic intermediate.

Caption: Synthesis workflow for this compound.

Caption: Role as a precursor in natural product synthesis.

Applications in Synthesis

This compound is a notable precursor in the synthesis of several biologically active natural products. Its utility has been demonstrated in the total synthesis of compounds such as:

-

Combretastatin A-4: A potent anti-cancer agent that inhibits tubulin polymerization.[4]

-

Verongamine: A bioactive marine natural product.[4]

-

Model Vancomycin-type systems: Used in the study and development of glycopeptide antibiotics.[4]

The presence of the bromine atom allows for further functionalization through various cross-coupling reactions, while the carboxylic acid and methoxy groups provide additional handles for chemical modification, making it a versatile tool for medicinal chemists.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as harmful if swallowed (Acute Toxicity 4, Oral) and very toxic to aquatic life (Aquatic Acute 1).[2][7] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be observed when handling this compound.[7] It should be stored in a dry, well-ventilated place.[3]

Conclusion

This compound is a well-characterized compound with defined physical, chemical, and spectral properties. The availability of a reliable synthetic protocol makes it an accessible intermediate for research and development. Its proven application in the synthesis of complex and medicinally relevant molecules underscores its importance in the field of organic and medicinal chemistry. This guide provides the core technical information required for its effective use by scientific professionals.

References

- 1. calpaclab.com [calpaclab.com]

- 2. This compound | C9H9BrO3 | CID 136615 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 774-81-2 [m.chemicalbook.com]

- 4. 2-(3-Bromo-4-methoxyphenyl)acetic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound [webbook.nist.gov]

- 6. 104-01-8 CAS | 4-METHOXYPHENYLACETIC ACID | Acids-Organic | Article No. 00206 [lobachemie.com]

- 7. echemi.com [echemi.com]

A Comprehensive Technical Guide to 3-Bromo-4-methoxyphenylacetic Acid (CAS 774-81-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-4-methoxyphenylacetic acid, with the CAS registry number 774-81-2, is a substituted phenylacetic acid derivative.[1][2][3][4] This white to light yellow crystalline solid serves as a crucial building block in organic synthesis, particularly in the development of pharmaceuticals and other biologically active compounds.[5][6][7] Its strategic importance lies in its utility as a versatile intermediate for the synthesis of more complex molecules, including natural products and their analogs with potential therapeutic applications.[8][9] This technical guide provides an in-depth overview of its chemical properties, synthesis, and significant applications in research and drug development.

Chemical and Physical Properties

A summary of the key physicochemical properties of this compound is presented in the table below, compiled from various sources.[1][2][3][10]

| Property | Value |

| CAS Number | 774-81-2[1][2][10] |

| Molecular Formula | C₉H₉BrO₃[1][2][10] |

| Molecular Weight | 245.07 g/mol [1][2][10] |

| Melting Point | 115-117 °C[1][10] |

| Boiling Point | 361.1 °C at 760 mmHg[1] |

| Density | 1.56 g/cm³[1] |

| Appearance | White to light yellow powder/crystal[3][5] |

| Solubility | Soluble in Methanol[3] |

| pKa | 4.27 ± 0.10 (Predicted)[3] |

| Flash Point | 172.2 °C[1] |

Synthesis

The most common and efficient method for the synthesis of this compound is through the regioselective bromination of 4-methoxyphenylacetic acid.[8] This reaction is typically carried out using bromine in acetic acid.[8]

Experimental Protocol: Regioselective Bromination

A widely cited protocol for the synthesis of this compound is as follows:[8][11]

Materials:

-

4-methoxyphenylacetic acid

-

Acetic acid

-

Bromine

-

Ice-water

Procedure:

-

A solution of 4-methoxyphenylacetic acid is prepared in acetic acid.[8][11]

-

To this stirred solution, a solution of bromine in acetic acid is added dropwise over a period of 30 minutes to 1 hour.[8][11]

-

The reaction mixture is then stirred at room temperature for an additional 1 to 3 hours.[8][11]

-

After the reaction is complete, the mixture is poured into ice-water, which results in the precipitation of a light yellow solid.[8][11]

-

The solid product, this compound, is collected by filtration and can be further purified by recrystallization, for example, from an ethanol-water mixture.[11][12]

This method has been reported to yield the desired product in high purity (around 98%) and with a good yield (approximately 84-94%).[5][8][11]

Key Applications in Drug Discovery and Development

This compound is a valuable precursor in the synthesis of several classes of biologically active molecules.

Synthesis of Combretastatin A-4 and its Analogs

One of the most significant applications of this compound is in the synthesis of Combretastatin A-4, a potent anti-cancer agent that acts as a tubulin polymerization inhibitor.[8][11][13] It is also used to create a variety of combretastatin analogs with potential for improved solubility, bioavailability, and cytotoxic activity.[13][14] The synthesis typically involves a Perkin condensation reaction between this compound and 3,4,5-trimethoxybenzaldehyde.[11][12][13]

References

- 1. Benzeneacetic acid, 3-bromo-4-methoxy- | CAS 774-81-2 | Chemical-Suppliers [chemical-suppliers.eu]

- 2. This compound | C9H9BrO3 | CID 136615 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound price,buy this compound - chemicalbook [m.chemicalbook.com]

- 4. This compound, CasNo.774-81-2 Shandong Mopai Biotechnology Co., LTD China (Mainland) [mopai89.lookchem.com]

- 5. labproinc.com [labproinc.com]

- 6. 774-81-2 | this compound - Aromsyn Co.,Ltd. [aromsyn.com]

- 7. fluorochem.co.uk [fluorochem.co.uk]

- 8. 2-(3-Bromo-4-methoxyphenyl)acetic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Page loading... [guidechem.com]

- 10. This compound CAS#: 774-81-2 [m.chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. CN1280248C - Method for preparing 3-hydroxy-4,3',4',5' tetramethoxy bibenzil - Google Patents [patents.google.com]

- 13. Novel Combretastatin A-4 Analogs—Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity | MDPI [mdpi.com]

- 14. Novel Combretastatin A-4 Analogs—Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity - PMC [pmc.ncbi.nlm.nih.gov]

"3-Bromo-4-methoxyphenylacetic acid" molecular weight and formula

For Immediate Release

This document provides a concise summary of the core physicochemical properties of 3-Bromo-4-methoxyphenylacetic acid, a compound of interest in organic synthesis and pharmaceutical research. The data presented herein is intended for researchers, scientists, and professionals engaged in drug development and related chemical sciences.

Core Molecular Data

The fundamental molecular characteristics of this compound have been determined and are presented below. This data is crucial for stoichiometric calculations, analytical method development, and structural elucidation activities.

| Property | Value | Reference |

| Molecular Formula | C9H9BrO3 | [1][2][3][4] |

| Molecular Weight | 245.07 g/mol | [1][2] |

| Monoisotopic Mass | 243.97351 Da | [1] |

Synthesis Overview

This compound can be synthesized through the regioselective bromination of 4-methoxyphenylacetic acid. A common laboratory-scale procedure involves reacting 4-methoxyphenylacetic acid with bromine in an acetic acid solvent. This method has been reported to yield the final product in high purity (84% yield).[4] The reaction mixture is typically processed by pouring it into ice-water, followed by filtration, washing, and recrystallization from a suitable solvent such as hot xylene to obtain a white crystalline powder.[4]

Structural and Electronic Properties

X-ray crystallography studies have provided insight into the three-dimensional structure and electronic nature of the molecule. The methoxy group is nearly coplanar with the phenyl ring.[4] Analysis of the C—C—C bond angles within the phenyl ring indicates that the bromine atom acts as an electron-withdrawing group, while the methoxy and acetic acid substituents exhibit electron-donating properties.[4] In the crystalline state, the molecules form centrosymmetric dimers through strong O—H⋯O hydrogen bonds.[4]

References

An In-depth Technical Guide to the Spectroscopic Data of 3-Bromo-4-methoxyphenylacetic acid

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Bromo-4-methoxyphenylacetic acid, a compound utilized in various research and development applications, including as a building block in the synthesis of natural products.[1] This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, tabulated spectroscopic data, and workflow visualizations.

Molecular Structure and Properties

This compound (C₉H₉BrO₃) is a derivative of 4-methoxyphenylacetic acid.[1] Its structure is characterized by a phenyl ring substituted with a bromine atom, a methoxy group, and an acetic acid moiety.

Molecular Formula: C₉H₉BrO₃[2][3] Molecular Weight: 245.07 g/mol [2][3] CAS Number: 774-81-2[2][3]

Spectroscopic Data

The following sections present the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

NMR spectroscopy is a powerful analytical technique used to determine the structure of organic compounds. The ¹H and ¹³C NMR data for this compound are summarized below. The spectra were recorded in deuterated chloroform (CDCl₃).[1]

Table 1: ¹H NMR Spectroscopic Data of this compound [1]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 3.56 | s | 2H | CH₂ |

| 3.89 | s | 3H | OCH₃ |

| 6.86 | d | 1H | Ar-H |

| 7.19 | dd | 1H | Ar-H |

| 7.48 | d | 1H | Ar-H |

Table 2: ¹³C NMR Spectroscopic Data of this compound [1]

| Chemical Shift (δ) ppm |

| 39.9 |

| 56.5 |

| 111.9 |

| 112.2 |

| 127.0 |

| 129.6 |

| 134.6 |

| 155.5 |

| 178.0 |

IR spectroscopy is used to identify the functional groups present in a molecule. The vapor phase IR spectrum for this compound is available.[2] While specific peak values are not provided in the search results, a typical IR spectrum for this compound would show characteristic absorptions for the O-H bond of the carboxylic acid, the C=O bond of the carbonyl group, C-O stretching of the ether, and C-H bonds of the aromatic ring and the methylene group.

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. GC-MS data is available for this compound.[2][3] The predicted monoisotopic mass is 243.97351 Da.[2] Predicted collision cross-section values for various adducts have also been calculated.[4]

Table 3: Predicted Mass Spectrometry Data (Adducts and m/z) [4]

| Adduct | m/z |

| [M+H]⁺ | 244.98079 |

| [M+Na]⁺ | 266.96273 |

| [M-H]⁻ | 242.96623 |

| [M+NH₄]⁺ | 262.00733 |

| [M+K]⁺ | 282.93667 |

Experimental Protocols

The following section details the experimental protocol for the synthesis of this compound.

This compound was synthesized via the regioselective bromination of 4-methoxyphenylacetic acid.[1]

Materials:

-

4-methoxyphenylacetic acid (10 g, 60.2 mmol)

-

Acetic acid (90 ml)

-

Bromine (9.62 g, 3.1 ml, 60.2 mmol)

-

Ice-water

Procedure:

-

A solution of 4-methoxyphenylacetic acid in acetic acid (60 ml) was prepared in a suitable flask with stirring.

-

A solution of bromine in acetic acid (30 ml) was added dropwise to the stirred solution over a period of 30 minutes.

-

The reaction mixture was stirred at room temperature for 60 minutes.

-

The mixture was then poured into 500 ml of ice-water, resulting in a pale yellow, turbid mixture.

-

The mixture was stirred for 10 minutes, followed by filtration.

-

The collected solid was rinsed with ice-water (3 x 10 ml) and air-dried for 20 minutes.

-

The crude product was recrystallized from hot xylene to yield a white crystalline powder.

Workflow and Data Analysis Visualization

The following diagrams illustrate the synthesis workflow and the general process of spectroscopic analysis for this compound.

Caption: Synthesis workflow for this compound.

Caption: General workflow for spectroscopic analysis.

References

An In-depth Technical Guide to the Solubility of 3-Bromo-4-methoxyphenylacetic Acid in Organic Solvents

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Bromo-4-methoxyphenylacetic acid, a key intermediate in pharmaceutical synthesis. The document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and pathway visualizations to support laboratory work and process development.

Core Focus: Solubility and Synthesis

This compound is a substituted phenylacetic acid derivative. Its solubility is a critical parameter for its use in organic synthesis, particularly in the production of bioactive molecules such as Combretastatin A-4. Understanding its behavior in various organic solvents is essential for reaction setup, purification, and formulation.

Quantitative Solubility Data of Analogous Phenylacetic Acid Derivatives

To provide a predictive framework, the following table summarizes the solubility of phenylacetic acid and p-hydroxyphenylacetic acid in a range of common organic solvents at 20°C. This data, sourced from studies on related molecules, serves as a strong proxy for estimating the behavior of this compound.[2][3][4] The presence of the bromine atom and methoxy group on the phenyl ring of the target compound will influence its polarity and crystal lattice energy, leading to some deviation from these values.

| Solvent | Phenylacetic Acid ( g/100g solvent) | p-Hydroxyphenylacetic Acid ( g/100g solvent) |

| Water | 1.66 | 1.95 |

| Methanol | 258.4 | 118.2 |

| Ethanol | 229.7 | 81.3 |

| 2-Propanol | 196.1 | 42.1 |

| Acetone | 227.1 | 63.8 |

| Ethyl Acetate | 114.9 | 16.9 |

| Toluene | 41.5 | < 0.01 |

| Chloroform | 31.6 | < 0.01 |

Data sourced from Gracin, G. A., & Rasmuson, Å. C. (2002). Solubility of Phenylacetic Acid, p-Hydroxyphenylacetic Acid, p-Aminophenylacetic Acid, p-Hydroxybenzoic Acid, and Ibuprofen in Pure Solvents. Journal of Chemical & Engineering Data, 47(6), 1379–1383.

Experimental Protocols for Solubility Determination

A standardized experimental protocol is crucial for obtaining reproducible solubility data. The following methodologies outline the steps for both qualitative and quantitative determination of the solubility of a carboxylic acid like this compound.

Qualitative Solubility Testing

This method provides a rapid assessment of solubility in various solvents and is useful for initial solvent screening.

-

Sample Preparation : Weigh approximately 25 mg of this compound into a small test tube.[5][6]

-

Solvent Addition : Add 0.75 mL of the selected organic solvent to the test tube in small portions.[5]

-

Agitation : After each addition, vigorously shake the test tube to facilitate dissolution.[5]

-

Observation : Observe the mixture to determine if the solid completely dissolves. If it does, the compound is considered soluble. If a significant portion of the solid remains, it is classified as insoluble.

-

Acid-Base Characterization : For water-soluble compounds, the pH of the resulting solution can be tested with litmus or pH paper to confirm the acidic nature of the carboxylic acid group.[6] A pH of 4 or lower is indicative of a carboxylic acid.[6]

Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a given solvent.

-

Preparation of a Saturated Solution : Add an excess amount of this compound to a known volume of the organic solvent in a sealed flask. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration : Agitate the flask at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation : Allow the undissolved solid to settle. A portion of the supernatant is then carefully removed, ensuring no solid particles are transferred. Centrifugation or filtration can be used for clear separation.

-

Concentration Analysis : The concentration of the dissolved solid in the supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.

-

Calculation : The solubility is then calculated and expressed in units such as mg/mL or g/L.

Visualization of a Key Synthetic Pathway

This compound serves as a crucial building block in the synthesis of Combretastatin A-4, a potent anti-cancer agent that inhibits tubulin polymerization.[7][8] The synthesis often proceeds via a Perkin reaction.

The following diagram illustrates the workflow for a typical qualitative solubility test.

Caption: Workflow for Qualitative Solubility Testing.

The diagram below outlines the key steps in the synthesis of Combretastatin A-4 starting from this compound.

Caption: Synthesis of Combretastatin A-4.

References

- 1. This compound CAS#: 774-81-2 [m.chemicalbook.com]

- 2. Solubility of Phenylacetic Acid, p-Hydroxyphenylacetic Acid, p-Aminophenylacetic Acid, p-Hydroxybenzoic Acid, and Ibuprofen in Pure Solvents | Semantic Scholar [semanticscholar.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pure.ul.ie [pure.ul.ie]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. www1.udel.edu [www1.udel.edu]

- 7. researchgate.net [researchgate.net]

- 8. Novel Combretastatin A-4 Analogs—Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Structural Analysis of 3-Bromo-4-methoxyphenylacetic Acid: A Technical Guide for Researchers

For Immediate Release

This technical guide offers a comprehensive structural analysis of 3-Bromo-4-methoxyphenylacetic acid, a key intermediate in the synthesis of various bioactive molecules. Tailored for researchers, scientists, and professionals in drug development, this document provides a detailed overview of the compound's chemical and physical properties, spectroscopic data, synthesis protocols, and its role in the creation of significant natural products.

Chemical and Physical Properties

This compound, with the chemical formula C₉H₉BrO₃, is a solid, white to light yellow crystalline powder.[1] A summary of its key quantitative data is presented in Table 1 for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₉H₉BrO₃ | [2][3] |

| Molecular Weight | 245.07 g/mol | [2][3] |

| Monoisotopic Mass | 243.97351 Da | [2][4] |

| Melting Point | 115-117 °C (386.3–387.2 K) | [1][5] |

| Boiling Point (Predicted) | 361.1 ± 27.0 °C | [1] |

| Density (Predicted) | 1.560 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 4.27 ± 0.10 | [1] |

| Solubility | Soluble in Methanol | [1] |

| IUPAC Name | 2-(3-bromo-4-methoxyphenyl)acetic acid | [2] |

| CAS Number | 774-81-2 | [2] |

Table 1: Summary of Chemical and Physical Properties of this compound.

The molecular structure reveals a phenyl ring substituted with a bromine atom, a methoxy group, and an acetic acid group. The bromine atom acts as an electron-withdrawing group, which influences the electronic properties of the aromatic ring.[5] In the crystalline state, molecules of this compound form centrosymmetric dimers through strong O—H⋯O hydrogen bonds.[5]

Spectroscopic Analysis

Spectroscopic data is crucial for the structural elucidation and confirmation of this compound. The available data from various analytical techniques are summarized below.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR (CDCl₃): δ 3.56 (2H, s, CH₂); 3.89 (3H, s, OCH₃), 6.86 (1H, d), 7.19 (1H, dd), 7.48 (1H, d).[5]

-

¹³C NMR (CDCl₃): δ 39.9; 56.5; 111.9; 112.2; 127.0; 129.6; 134.6; 155.5; 178.0.[5]

2.2. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

-

GC-MS: The mass spectrum shows a top peak at m/z 199 and a second highest peak at m/z 201, which is characteristic of a compound containing one bromine atom (due to the nearly equal natural abundance of ⁷⁹Br and ⁸¹Br isotopes).[2]

2.3. Infrared (IR) Spectroscopy

IR spectroscopy helps in identifying the functional groups present in the molecule. The NIST WebBook provides access to the gas-phase IR spectrum for this compound.[3] Key expected absorptions would include those for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, C-O stretches of the ether and carboxylic acid, and aromatic C-H and C=C stretches.

Experimental Protocols

3.1. Synthesis of this compound

A common and efficient method for the synthesis of this compound is through the regioselective bromination of 4-methoxyphenylacetic acid.[5]

Experimental Workflow:

Caption: Synthesis workflow for this compound.

Detailed Methodology:

-

A solution of 4-methoxyphenylacetic acid (10 g, 60.2 mmol) in acetic acid (60 ml) is prepared in a flask with stirring.[5]

-

A solution of bromine (9.62 g, 3.1 ml, 60.2 mmol) in acetic acid (30 ml) is added slowly dropwise to the stirred solution over 30 minutes.[5]

-

The reaction mixture is stirred at room temperature for 60 minutes.[5]

-

The mixture is then poured into 500 ml of ice-water, resulting in a pale yellow, turbid mixture.[5]

-

After stirring for 10 minutes, the precipitate is collected by filtration.[5]

-

The solid is rinsed with ice-water (3 x 10 ml) and air-dried for 20 minutes.[5]

-

The crude product is purified by recrystallization from hot xylene to yield a white crystalline powder with a reported yield of 84%.[5]

Applications in Drug Development

This compound is a valuable building block in the synthesis of complex natural products with significant biological activities. Its utility as a versatile intermediate is highlighted by its application in the synthesis of compounds such as Combretastatin A-4, Verongamine, and model Vancomycin-type systems.[5]

Role as a Precursor to Combretastatin A-4:

Combretastatin A-4 is a potent antimitotic agent that inhibits tubulin polymerization. The synthesis of this natural product utilizes this compound as a key starting material.

Caption: Role as a precursor to Combretastatin A-4.

This highlights the importance of this compound in medicinal chemistry and drug discovery, providing a readily accessible route to complex molecules with therapeutic potential. The reactivity of the bromine and carboxylic acid functionalities allows for its incorporation into more elaborate molecular architectures.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as harmful if swallowed and very toxic to aquatic life.[2] It may also cause skin and serious eye irritation.[2] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling this compound, and it should be used in a well-ventilated area.

This technical guide provides a foundational understanding of the structural and chemical properties of this compound. The detailed data and protocols are intended to support further research and application of this compound in synthetic and medicinal chemistry.

References

- 1. This compound CAS#: 774-81-2 [m.chemicalbook.com]

- 2. This compound | C9H9BrO3 | CID 136615 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [webbook.nist.gov]

- 4. PubChemLite - this compound (C9H9BrO3) [pubchemlite.lcsb.uni.lu]

- 5. 2-(3-Bromo-4-methoxyphenyl)acetic acid - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential: A Technical Guide to the Biological Activities of 3-Bromo-4-methoxyphenylacetic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-4-methoxyphenylacetic acid has emerged as a valuable scaffold in medicinal chemistry, serving as a key precursor for the synthesis of a variety of derivatives with significant biological activities. This technical guide provides an in-depth overview of the potential therapeutic applications of these compounds, with a primary focus on their anticancer and anti-inflammatory properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular pathways to support further research and development in this promising area.

I. Anticancer Activity: Targeting Tubulin Polymerization

Derivatives of this compound have been prominently investigated as analogs of Combretastatin A-4 (CA-4), a potent natural product known for its anti-tubulin and vascular-disrupting properties in cancer therapy.[1] These synthetic analogs often aim to overcome the limitations of natural CA-4, such as its poor water solubility and metabolic instability.[2]

Quantitative Data: In Vitro Cytotoxicity

A series of novel Combretastatin A-4 analogs were synthesized from this compound, and their cytotoxic activity was evaluated against a panel of human cancer cell lines using the Sulforhodamine B (SRB) assay.[3] The half-maximal inhibitory concentration (IC50) values for the most active compounds are summarized in the table below.

| Compound | SW480 (Colon) IC50 (µM) | SW620 (Colon) IC50 (µM) | PC3 (Prostate) IC50 (µM) | HepG2 (Liver) IC50 (µM) | MDA-MB-231 (Breast) IC50 (µM) | A549 (Lung) IC50 (µM) | HaCaT (Non-tumor) IC50 (µM) |

| Analog 8 | >100 | >100 | >100 | >100 | 2.5 ± 0.1 | 1.9 ± 0.1 | 5.8 ± 0.2 |

| Analog 20 | >100 | >100 | >100 | >100 | 2.1 ± 0.1 | 2.3 ± 0.1 | 6.5 ± 0.3 |

| CA-4 | 0.003 ± 0.0001 | 0.002 ± 0.0001 | 0.004 ± 0.0002 | 0.005 ± 0.0003 | 0.002 ± 0.0001 | 0.002 ± 0.0001 | 0.009 ± 0.0005 |

| Colchicine | 0.009 ± 0.0005 | 0.008 ± 0.0004 | 0.012 ± 0.0006 | 0.015 ± 0.0008 | 0.007 ± 0.0004 | 0.008 ± 0.0004 | 0.025 ± 0.001 |

| Podophyllotoxin | 0.005 ± 0.0003 | 0.004 ± 0.0002 | 0.006 ± 0.0003 | 0.008 ± 0.0004 | 0.003 ± 0.0002 | 0.004 ± 0.0002 | 0.015 ± 0.0008 |

Data extracted from Molecules 2024, 29(10), 2200.[3]

Mechanism of Action: Inhibition of Tubulin Polymerization

The primary anticancer mechanism of these Combretastatin A-4 analogs is the inhibition of tubulin polymerization.[1] By binding to the colchicine-binding site on β-tubulin, these compounds disrupt the formation of microtubules, which are essential components of the cytoskeleton and the mitotic spindle.[4] This disruption leads to cell cycle arrest, primarily in the G2/M phase, and subsequently induces apoptosis (programmed cell death).[3]

Caption: Tubulin Polymerization Inhibition by CA-4 Analogs.

Experimental Protocols

The synthesis of Combretastatin A-4 analogs from this compound typically involves a Perkin condensation with 3,4,5-trimethoxybenzaldehyde, followed by further chemical modifications to generate a library of derivatives, such as esters and amides.[3]

Caption: General Synthesis Workflow.

The SRB assay is a colorimetric method used to determine cell viability based on the measurement of cellular protein content.[5][6]

Protocol:

-

Cell Seeding: Plate cells in 96-well plates at a predetermined optimal density and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

-

Cell Fixation: Gently remove the culture medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.[6]

-

Washing: Discard the TCA and wash the plates five times with slow-running tap water. Allow the plates to air dry completely.[7]

-

Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[8]

-

Removal of Unbound Dye: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye.[7]

-

Solubilization: Air dry the plates again and then add 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[7]

-

Absorbance Measurement: Measure the optical density (OD) at a wavelength of 510-540 nm using a microplate reader.[5][7] The absorbance is directly proportional to the number of living cells.

Caption: Sulforhodamine B (SRB) Assay Workflow.

This assay monitors the effect of compounds on the polymerization of purified tubulin into microtubules in real-time.[9]

Protocol:

-

Reagent Preparation: Prepare a tubulin reaction mix containing purified tubulin (e.g., 2 mg/mL), a general tubulin buffer, GTP, and a fluorescent reporter (e.g., DAPI) that enhances its fluorescence upon binding to microtubules.[10]

-

Compound Addition: Add the test compounds at various concentrations to the wells of a 96-well plate. Include positive (e.g., paclitaxel) and negative (e.g., nocodazole) controls.

-

Initiation of Polymerization: Add the tubulin reaction mix to the wells to initiate the assay.

-

Fluorescence Monitoring: Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C. Measure the fluorescence intensity at regular intervals (e.g., every minute) for a duration sufficient to observe the polymerization curve (typically 60-90 minutes).

-

Data Analysis: Plot the fluorescence intensity against time. The rate of polymerization (Vmax) and the final polymer mass (plateau phase) can be calculated to determine the inhibitory or enhancing effect of the compounds.[10]

Caption: In Vitro Tubulin Polymerization Assay Workflow.

II. Potential Anti-inflammatory Activity: Modulation of the NF-κB Pathway

While the anticancer properties of this compound derivatives are more extensively documented, there is evidence to suggest potential anti-inflammatory activity, primarily through the modulation of key inflammatory signaling pathways. Combretastatins have been shown to affect the Nuclear Factor-kappa B (NF-κB) pathway, a critical regulator of the inflammatory response.[11][12]

Mechanism of Action: Inhibition of NF-κB Signaling

The NF-κB transcription factors are central mediators of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitory proteins called IκBs. Pro-inflammatory stimuli, such as tumor necrosis factor-alpha (TNF-α), lead to the phosphorylation and subsequent degradation of IκBα, allowing NF-κB (typically the p65/p50 heterodimer) to translocate to the nucleus.[13] In the nucleus, NF-κB binds to specific DNA sequences to induce the transcription of pro-inflammatory genes, including cytokines, chemokines, and enzymes like COX-2.[12]

Some combretastatin analogs have been shown to inhibit TNF-α-induced NF-κB activation by preventing the degradation of IκBα and blocking the nuclear translocation of the p65 subunit.[11][12] This suppression of the NF-κB pathway leads to the downregulation of NF-κB-dependent pro-inflammatory gene products.[12]

Caption: Inhibition of the NF-κB Signaling Pathway.

III. Conclusion and Future Directions

Derivatives of this compound represent a versatile chemical scaffold with significant potential in drug discovery. The primary focus of research has been on the development of Combretastatin A-4 analogs with potent anticancer activity, mediated through the inhibition of tubulin polymerization. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers in this area.

Furthermore, the emerging evidence of their ability to modulate the NF-κB signaling pathway suggests a promising avenue for the development of novel anti-inflammatory agents. Future research should focus on:

-

Structure-Activity Relationship (SAR) studies to optimize the anticancer and anti-inflammatory activities of these derivatives.

-

In-depth investigation of the anti-inflammatory effects, including quantitative analysis of their impact on cytokine production and other inflammatory markers.

-

Preclinical in vivo studies to evaluate the efficacy, pharmacokinetics, and safety of the most promising lead compounds.

This technical guide serves as a comprehensive resource to stimulate and support the ongoing efforts to translate the therapeutic potential of this compound derivatives into clinical applications.

References

- 1. Discovery, synthesis, activities, structure–activity relationships, and clinical development of combretastatins and analogs as anticancer drugs. A comprehensive review - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 2. Development of Combretastatin A-4 Analogues as Potential Anticancer Agents with Improved Aqueous Solubility | MDPI [mdpi.com]

- 3. Novel Combretastatin A-4 Analogs-Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Combretastatins: An Overview of Structure, Probable Mechanisms of Action and Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. creative-bioarray.com [creative-bioarray.com]

- 6. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]

- 7. bio-protocol.org [bio-protocol.org]

- 8. bio-protocol.org [bio-protocol.org]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Involvement of NF-κB in mediating the anti-tumour effects of combretastatins in T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. The NF-κB Pathway and Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of 3-Bromo-4-methoxyphenylacetic Acid in the Synthesis of Bioactive Natural Products

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

3-Bromo-4-methoxyphenylacetic acid, a readily accessible phenylacetic acid derivative, has emerged as a versatile and crucial precursor in the convergent synthesis of a diverse array of complex natural products. Its strategic substitution pattern, featuring a bromine atom for facile carbon-carbon bond formation and a methoxy group that influences electronic properties and can be a precursor for a phenol, makes it an ideal building block for constructing intricate molecular architectures. This technical guide provides a comprehensive overview of the application of this compound in the synthesis of medicinally relevant natural products, including the potent antimitotic agent Combretastatin A-4. Detailed experimental protocols, quantitative data, and graphical representations of synthetic and biological pathways are presented to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug discovery.

Synthesis of the Precursor: this compound

The journey towards complex natural products begins with the efficient preparation of the key precursor. This compound can be synthesized in high yield from the commercially available 4-methoxyphenylacetic acid through a regioselective bromination reaction.[1]

Experimental Protocol: Synthesis of this compound[1]

To a stirred solution of 4-methoxyphenylacetic acid (10.0 g, 60.2 mmol) in glacial acetic acid (60 mL), a solution of bromine (3.1 mL, 9.62 g, 60.2 mmol) in glacial acetic acid (30 mL) is added dropwise over a period of 30 minutes at room temperature. The reaction mixture is stirred for an additional 60 minutes. Upon completion, the mixture is poured into 500 mL of an ice-water slurry, resulting in the precipitation of a pale yellow solid. The precipitate is collected by filtration, washed with cold water (3 x 10 mL), and air-dried. Recrystallization from hot xylene affords this compound as a white crystalline solid.

Quantitative Data

| Product | Yield | Melting Point | Spectroscopic Data |

| This compound | 84% | 116-118 °C | ¹H NMR (CDCl₃, 400 MHz): δ 7.42 (d, J=2.1 Hz, 1H), 7.15 (dd, J=8.4, 2.1 Hz, 1H), 6.85 (d, J=8.4 Hz, 1H), 3.87 (s, 3H), 3.58 (s, 2H). ¹³C NMR (CDCl₃, 100 MHz): δ 176.9, 154.8, 133.5, 131.0, 128.2, 112.0, 111.7, 56.2, 40.2. |

Application in Natural Product Synthesis: The Case of Combretastatin A-4

Combretastatin A-4, a natural product isolated from the bark of the African bushwillow Combretum caffrum, is a potent inhibitor of tubulin polymerization and exhibits significant antimitotic and anti-angiogenic activities.[2][3] The synthesis of (Z)-Combretastatin A-4 can be efficiently achieved from this compound via a Perkin condensation reaction.[4]

Synthetic Pathway to (Z)-Combretastatin A-4

Caption: Synthetic route to (Z)-Combretastatin A-4.

Experimental Protocol: Synthesis of (Z)-Combretastatin A-4[4]

A mixture of this compound (1.0 g, 4.08 mmol), 3,4,5-trimethoxybenzaldehyde (0.80 g, 4.08 mmol), acetic anhydride (3 mL), and triethylamine (1.5 mL) is heated at 140 °C for 5 hours. After cooling to room temperature, the reaction mixture is poured into water and extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford the intermediate α,β-unsaturated carboxylic acid.

This intermediate is then subjected to decarboxylation. A mixture of the α,β-unsaturated carboxylic acid (0.5 g, 1.18 mmol), copper powder (0.1 g), and quinoline (5 mL) is heated at 200-210 °C for 3 hours. The reaction mixture is cooled, diluted with ethyl acetate, and filtered. The filtrate is washed with 1 M HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The residue is purified by column chromatography to yield (Z)-Combretastatin A-4.

Quantitative Data

| Product | Overall Yield | Spectroscopic Data |

| (Z)-Combretastatin A-4 | 37.5%[4] | ¹H NMR (CDCl₃, 400 MHz): δ 6.81 (d, J=2.0 Hz, 1H), 6.74 (d, J=8.4 Hz, 1H), 6.64 (dd, J=8.4, 2.0 Hz, 1H), 6.45 (d, J=12.2 Hz, 1H), 6.38 (d, J=12.2 Hz, 1H), 6.35 (s, 2H), 5.35 (s, 1H, OH), 3.86 (s, 3H), 3.84 (s, 6H), 3.68 (s, 3H). ¹³C NMR (CDCl₃, 100 MHz): δ 153.3, 146.9, 145.9, 137.2, 132.8, 130.6, 129.8, 128.9, 121.5, 112.5, 109.1, 106.0, 60.9, 56.1, 55.9.[4] |

Biological Activity of Combretastatin A-4: Antimitotic Mechanism

Combretastatin A-4 exerts its potent anticancer effects by disrupting microtubule dynamics, a critical process for cell division (mitosis). It binds to the colchicine-binding site on β-tubulin, preventing its polymerization into microtubules. This leads to mitotic arrest and subsequent apoptosis (programmed cell death) in cancer cells. The PI3K/Akt signaling pathway, a key regulator of cell survival and proliferation, has been identified as a downstream target of Combretastatin A-4's action.

Signaling Pathway of Combretastatin A-4

Caption: Antimitotic action of Combretastatin A-4.

Future Directions: Verongamine and Vancomycin Model Systems

Preliminary studies have indicated that this compound also serves as a precursor for the synthesis of other significant natural products, including the marine alkaloid Verongamine and model systems of the complex glycopeptide antibiotic Vancomycin. The development of detailed and efficient synthetic routes to these molecules from this common precursor is an active area of research. Future work will focus on elucidating these pathways and providing comprehensive experimental protocols.

Conclusion

This compound has proven to be a cornerstone in the synthetic chemist's toolbox for the construction of biologically important natural products. Its straightforward synthesis and versatile reactivity allow for the efficient assembly of complex molecular scaffolds. The detailed methodologies and data presented in this guide for the synthesis of Combretastatin A-4 underscore the utility of this precursor. Further exploration of its application in the synthesis of other natural products holds significant promise for the future of drug discovery and development.

References

- 1. 2-(3-Bromo-4-methoxyphenyl)acetic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis of Combretastatin A-4 and 3′-Aminocombretastatin A-4 derivatives with Aminoacid Containing Pendants and Study of their Interaction with Tubulin and as Downregulators of the VEGF, hTERT and c-Myc Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Characterization of 3-Bromo-4-methoxyphenylacetic Acid and Its Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological applications of 3-Bromo-4-methoxyphenylacetic acid and its analogs. This class of compounds holds significant interest in medicinal chemistry, particularly as precursors to potent anticancer agents and as potential anti-inflammatory and analgesic drugs. This document details synthetic methodologies, presents characterization data in a structured format, and explores the mechanisms of action through signaling pathway diagrams.

Synthesis of this compound

The primary and most efficient method for the synthesis of this compound is the regioselective bromination of 4-methoxyphenylacetic acid. This method is advantageous due to its high yield and the use of readily available starting materials.

A general workflow for this synthesis is outlined below:

Detailed Experimental Protocol

The synthesis of this compound is achieved through the regioselective bromination of 4-methoxyphenylacetic acid.[1]

Materials:

-

4-methoxyphenylacetic acid

-

Acetic acid

-

Bromine

-

Ice

Procedure:

-

A solution of 4-methoxyphenylacetic acid (10 g, 60.2 mmol) is prepared in acetic acid (60 ml) with stirring.[1]

-

A separate solution of bromine (9.62 g, 3.1 ml, 60.2 mmol) in acetic acid (30 ml) is prepared.[1]

-

The bromine solution is added dropwise to the 4-methoxyphenylacetic acid solution over a period of 30 minutes.[1]

-

The reaction mixture is stirred at room temperature for 60 minutes.[1]

-

The mixture is then poured into 500 ml of ice-water, resulting in a pale yellow, turbid mixture.[1]

-

The mixture is stirred for an additional 10 minutes and then filtered.[1]

-

The collected solid is rinsed with ice-water (3 x 10 ml) and air-dried for 20 minutes.[1]

-

The crude product is recrystallized from hot xylene to yield a white crystalline powder.[1]

Yield: 12.41 g (84%).[1]

Characterization of this compound

The synthesized compound is characterized using various spectroscopic and physical methods.

| Property | Value | Reference |

| Molecular Formula | C9H9BrO3 | [2][3] |

| Molecular Weight | 245.07 g/mol | [2][3] |

| Melting Point | 113.3–114.2 °C (386.3–387.2 K) | [1] |

| Appearance | White crystalline powder | [1] |

| 1H NMR (CDCl3) | δ 3.56 (2H, s, CH2); 3.89 (3H, s, OCH3), 6.86 (1H, d), 7.19 (1H, dd), 7.48 (1H, d) | [1] |

| 13C NMR (CDCl3) | δ 39.9 (CH2); 56.5 (OCH3); 111.9 (Ar-C); 112.2 (Ar-C); 127.0 (Ar-C); 129.6 (Ar-C); 134.6 (Ar-C); 155.5 (Ar-C-O); 178.0 (C=O) | [1] |

| IR Spectrum | Available from the NIST WebBook. | |

| Mass Spectrum (GC-MS) | Available in the NIST Mass Spectrometry Data Center. | [2] |

Synthesis of this compound Analogs

The synthesis of analogs of this compound can be achieved through various established organic chemistry methodologies. These methods allow for the introduction of diverse functional groups on the phenyl ring and modifications of the acetic acid side chain.

General Synthetic Strategies

Several general methods are applicable for the synthesis of substituted phenylacetic acids:

-

Hydrolysis of Benzyl Cyanides: This is a classic and reliable method that can be performed under acidic or basic conditions.

-

Grignard Reaction with Benzyl Halides: A powerful carbon-carbon bond-forming reaction.

-

Palladium-Catalyzed Carbonylation of Benzyl Halides: An efficient method for introducing the carboxylic acid moiety using carbon monoxide.

A generalized workflow for the synthesis of substituted phenylacetic acids from substituted benzyl chlorides is depicted below:

Biological Activities and Signaling Pathways

Analogs of this compound are of significant interest due to their potential as anticancer and anti-inflammatory agents.

Anticancer Activity: Tubulin Polymerization Inhibition

This compound is a key precursor in the synthesis of Combretastatin A-4 and its analogs, which are potent inhibitors of tubulin polymerization.[1] These compounds bind to the colchicine-binding site on β-tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest and apoptosis in cancer cells.

The process of tubulin polymerization and the inhibitory action of Combretastatin A-4 analogs can be visualized as follows:

References

An In-depth Technical Guide on the Biological Significance of 3-Bromo-4-methoxyphenylacetic acid as a Key Synthetic Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-4-methoxyphenylacetic acid is a substituted phenylacetic acid derivative that has garnered significant attention in medicinal chemistry and drug development. While the direct mechanism of action of this compound in biological systems is not extensively characterized in scientific literature, its paramount importance lies in its role as a crucial building block for the synthesis of potent and clinically relevant therapeutic agents. This technical guide will delve into the biological significance of this compound by examining the mechanisms of action of two major classes of drugs synthesized from it: Combretastatin A-4 analogues, which are powerful vascular disrupting agents, and Lysophosphatidic Acid (LPA) receptor antagonists, which have therapeutic potential in fibrosis and oncology.

Role as a Precursor to Combretastatin A-4 Analogues: Targeting Tubulin Dynamics

This compound is a key starting material in the synthesis of Combretastatin A-4 (CA-4) and its analogues.[1] CA-4, a natural product isolated from the African bush willow tree Combretum caffrum, is a potent inhibitor of tubulin polymerization.[2][3] Its derivatives are being investigated as anti-cancer agents due to their ability to disrupt the tumor vasculature.[4]

Mechanism of Action of Combretastatin A-4

The primary mechanism of action of CA-4 and its analogues is the inhibition of microtubule formation.[5] Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, motility, and intracellular transport.[5]

-

Binding to Tubulin: CA-4 binds to the colchicine-binding site on the β-subunit of tubulin heterodimers.[5] This binding prevents the polymerization of tubulin into microtubules.[6]

-

Disruption of Microtubule Dynamics: The inhibition of polymerization leads to a net depolymerization of existing microtubules, disrupting the dynamic instability required for their function.[5]

-

Cell Cycle Arrest: The disruption of the mitotic spindle, a structure composed of microtubules, during cell division leads to an arrest of the cell cycle in the G2/M phase.[4]

-

Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death in rapidly dividing cells, such as cancer cells and endothelial cells in the tumor neovasculature.[5]

-

Vascular Disruption: CA-4 and its prodrug, Combretastatin A-4 Phosphate (CA4P), exhibit a selective and rapid disruption of the tumor vasculature.[7][8] This is thought to occur through cytoskeletal changes in endothelial cells, leading to increased vascular permeability and a shutdown of tumor blood flow, ultimately causing tumor necrosis.[7]

Signaling Pathways Involved

The antitumor activity of Combretastatin A-4 is mediated by several key signaling pathways that lead to apoptosis and cell cycle arrest. The disruption of microtubule dynamics is a key event that triggers these pathways.

Quantitative Data: Antiproliferative Activity of CA-4 Analogues

The following table summarizes the in vitro cytotoxicity of novel Combretastatin A-4 analogues synthesized from precursors like this compound.

| Compound | Cell Line | IC50 (µM) |

| LASSBio-1920 | HCT-116 (Colon) | 2.7 (48h) |

| PC-9 (Lung) | >100 (24h) | |

| CA-4 | HCT-116 (Colon) | 0.0006 - 10 |

| PC-9 (Lung) | 0.0006 - 10 | |

| Analog 9a | HCT-116 (Colon) | 0.009 ± 0.001 |

| BEL-7402 (Liver) | 0.007 ± 0.001 | |

| MCF-7 (Breast) | 0.008 ± 0.001 | |

| AGS (Gastric) | 0.012 ± 0.002 | |

| Analog 12a1 | HCT-116 (Colon) | 0.025 ± 0.003 |

| BEL-7402 (Liver) | 0.019 ± 0.002 | |

| MCF-7 (Breast) | 0.021 ± 0.003 | |

| AGS (Gastric) | 0.031 ± 0.004 |

Experimental Protocols: In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.

Materials:

-

Purified tubulin (>97% pure)

-

General tubulin buffer (80 mM PIPES, 2.0 mM MgCl2, 0.5 mM EGTA, pH 6.8)

-

GTP solution (1 mM final concentration)

-

Test compound (e.g., Combretastatin A-4 analogue) dissolved in DMSO

-

96-well microplate reader capable of measuring absorbance at 340 nm

Procedure: [6]

-

Prepare a tubulin solution at a final concentration of 3 mg/mL in general tubulin buffer on ice.

-

Add GTP to the tubulin solution.

-

In a 96-well plate, add the test compounds at various concentrations. Include a vehicle control (DMSO).

-

Add the tubulin/GTP solution to each well.

-

Immediately place the plate in a microplate reader pre-heated to 37°C.

-

Monitor the change in absorbance at 340 nm every 30 seconds for 65 minutes. An increase in absorbance indicates tubulin polymerization.

-

Plot absorbance versus time to generate polymerization curves. The inhibitory activity of the compound can be quantified by comparing the rate and extent of polymerization in the presence of the compound to the vehicle control.

Role as a Precursor to Lysophosphatidic Acid (LPA) Receptor Antagonists

This compound also serves as a key intermediate in the synthesis of antagonists for lysophosphatidic acid (LPA) receptors.[10] LPA is a bioactive lipid that signals through a family of G protein-coupled receptors (GPCRs), known as LPA receptors (LPA1-6).[11][12] Dysregulation of LPA signaling is implicated in various pathological conditions, including fibrosis, cancer, and inflammation.[13][14]

Mechanism of Action of LPA Receptor Antagonists

LPA receptor antagonists are small molecules that inhibit the signaling of LPA by blocking its interaction with its receptors.[11]

-

Competitive Binding: These antagonists typically bind to the LPA receptors, preventing the endogenous ligand, LPA, from binding and activating the receptor.[15]

-

Inhibition of Downstream Signaling: By blocking receptor activation, these antagonists prevent the initiation of downstream intracellular signaling cascades. LPA receptors couple to various G proteins (Gq/11, Gi/o, G12/13, and Gs), which in turn activate pathways leading to cellular responses such as proliferation, migration, and survival.[12]

-

Therapeutic Effects: In the context of fibrosis, antagonism of the LPA1 receptor has been shown to reduce the proliferation and activation of fibroblasts, key cells in the development of fibrotic tissue.[10][16] In oncology, LPA receptor antagonists can inhibit tumor growth, invasion, and metastasis.[10]

Signaling Pathways Involved

LPA receptor antagonists modulate the signaling pathways initiated by LPA binding to its receptors. The LPA1 receptor is a major target for antifibrotic therapies.

Quantitative Data: Activity of LPA Receptor Antagonists

The following table presents the inhibitory concentrations (IC50) and binding affinities (pKB) for representative LPA receptor antagonists.

| Compound | Target | Assay | IC50 / pKB |

| AM966 | LPA1 | Calcium Release | IC50 = 17 nM |

| LPA1 | Chemotaxis | IC50 = 181 nM | |

| BMS-986020 | LPA1 | Calcium Mobilization | pKB ≈ 8 |

| KI 16425 | LPA1/3 | GTPγS, Inositol Phosphate, Ca2+ | pKB ≈ 6.5 - 7 |

Experimental Protocols: Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound to a specific receptor.

Materials:

-

Membrane fractions from cells expressing the target LPA receptor (e.g., LPA1).

-

Radiolabeled LPA (e.g., [3H]LPA).

-

Binding buffer (e.g., containing 0.25% BSA).

-

Unlabeled test compound (LPA receptor antagonist).

-

Unifilter-96-GF/C plates.

-

Microplate harvester.

-

Scintillation counter.

Procedure: [17]

-

Incubate a fixed amount of membrane protein (e.g., 20 µg) with various concentrations of the radiolabeled LPA in the binding buffer.

-

To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of unlabeled LPA.

-

For competition binding assays, incubate the membrane protein and a fixed concentration of radiolabeled LPA with increasing concentrations of the unlabeled test compound.

-

Incubate the mixture for a defined period (e.g., 70 minutes) at a specific temperature (e.g., 4°C).

-

Separate the membrane-bound radioligand from the free radioligand by rapid filtration through the Unifilter plates using a microplate harvester.

-

Wash the filters multiple times with ice-cold binding buffer.

-

Dry the filters and add a scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

-

The specific binding is calculated by subtracting the non-specific binding from the total binding. The binding affinity (Kd or Ki) of the compound can be determined by analyzing the binding data using appropriate software.

While this compound may not have a well-defined biological mechanism of action on its own, its role as a versatile synthetic intermediate is of profound importance to the field of drug discovery and development. Its utility in the synthesis of potent tubulin polymerization inhibitors like Combretastatin A-4 analogues and specific LPA receptor antagonists highlights its significance. The compounds derived from this precursor target fundamental cellular processes involved in cancer and fibrotic diseases, demonstrating the critical role of strategic chemical synthesis in the creation of novel therapeutics. Further exploration of derivatives of this compound may continue to yield promising new drug candidates.

References

- 1. Novel Combretastatin A-4 Analogs—Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Recent Trends in Tubulin-Binding Combretastatin A-4 Analogs for Anticancer Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The biology of the combretastatins as tumour vascular targeting agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Combretastatin A4 (CA-4; CRC 87-09) | microtubule-targeting agent | microtubule disrupting agent | Tubulin inhibitor | CAS 117048-59-6 | microtubule polymerization destablizer| anticancer | InvivoChem [invivochem.com]

- 7. Combretastatin A4 phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Combretastatin A4 phosphate induces rapid regression of tumor neovessels and growth through interference with vascular endothelial-cadherin signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacokinetic Profile Evaluation of Novel Combretastatin Derivative, LASSBio-1920, as a Promising Colorectal Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 10. What are LPA inhibitors and how do they work? [synapse.patsnap.com]

- 11. What are Lysophosphatidic acid receptors antagonists and how do they work? [synapse.patsnap.com]

- 12. Frontiers | In vitro pharmacological characterization of standard and new lysophosphatidic acid receptor antagonists using dynamic mass redistribution assay [frontiersin.org]

- 13. publications.ersnet.org [publications.ersnet.org]

- 14. In vitro pharmacological characterization of standard and new lysophosphatidic acid receptor antagonists using dynamic mass redistribution assay - PMC [pmc.ncbi.nlm.nih.gov]

- 15. What are LPAR1 antagonists and how do they work? [synapse.patsnap.com]

- 16. A novel, orally active LPA1 receptor antagonist inhibits lung fibrosis in the mouse bleomycin model - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Identification and Characterization of a Novel Lysophosphatidic Acid Receptor, p2y5/LPA6 - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 3-Bromo-4-methoxyphenylacetic Acid: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 3-Bromo-4-methoxyphenylacetic acid, a valuable building block in the development of various pharmaceutical compounds. The described method is a regioselective bromination of 4-methoxyphenylacetic acid.

Introduction

This compound is a key intermediate in the synthesis of several biologically active molecules. Its structure is found in compounds investigated for anti-inflammatory, analgesic, and other therapeutic properties. This protocol outlines a straightforward and efficient method for its preparation from commercially available 4-methoxyphenylacetic acid. The reaction proceeds via an electrophilic aromatic substitution, where bromine is introduced onto the aromatic ring.

Experimental Protocol

This protocol is adapted from a peer-reviewed publication and outlines the synthesis of this compound.[1]

Materials:

-

4-methoxyphenylacetic acid

-

Glacial acetic acid

-

Bromine

-

Ice

-

Xylene

-

Standard laboratory glassware (round-bottom flask, dropping funnel, beaker, filtration apparatus)

-

Stirring apparatus

-

Fume hood

Procedure:

-

Dissolution of Starting Material: In a round-bottom flask, dissolve 10 g (60.2 mmol) of 4-methoxyphenylacetic acid in 60 ml of glacial acetic acid. Stir the solution at room temperature until all the solid has dissolved.

-

Preparation of Bromine Solution: In a separate container, prepare a solution of 9.62 g (3.1 ml, 60.2 mmol) of bromine in 30 ml of glacial acetic acid. Caution: Bromine is highly corrosive and toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

-

Addition of Bromine: Slowly add the bromine solution dropwise to the stirred solution of 4-methoxyphenylacetic acid over a period of 30 minutes.

-

Reaction: Stir the reaction mixture at room temperature for 60 minutes.

-

Quenching and Precipitation: Pour the reaction mixture into 500 ml of an ice-water slurry. A pale yellow precipitate should form.

-

Isolation of Crude Product: Stir the resulting turbid mixture for 10 minutes, then collect the solid product by vacuum filtration.

-

Washing: Wash the filtered solid with three 10 ml portions of ice-cold water.

-

Drying: Air-dry the crude product for 20 minutes.

-

Recrystallization: Purify the crude product by recrystallization from hot xylene to yield a white crystalline powder.

Data Summary

The following table summarizes the quantitative data obtained from the synthesis.

| Parameter | Value | Reference |

| Starting Material | 4-methoxyphenylacetic acid | [1] |

| Product | This compound | [1] |

| Yield | 12.41 g (84%) | [1] |

| Melting Point | 113.3 - 114.2 °C (386.3–387.2 K) | [1] |

| Molecular Formula | C₉H₉BrO₃ | [1] |

| Molecular Weight | 245.07 g/mol | [2] |

Characterization Data:

-

¹H NMR (CDCl₃): δ 3.56 (2H, s, CH₂), 3.89 (3H, s, OCH₃), 6.86 (1H, d), 7.19 (1H, dd), 7.48 (1H, d).[1]

-

¹³C NMR (CDCl₃): δ 39.9, 56.5, 111.9, 112.2, 127.0, 129.6, 134.6, 155.5, 178.0.[1]

Experimental Workflow

Caption: Synthetic workflow for this compound.

References

Application Note: Regioselective Bromination of 4-Methoxyphenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the regioselective bromination of 4-methoxyphenylacetic acid to synthesize 2-(3-bromo-4-methoxyphenyl)acetic acid. This synthesis is a crucial step in the preparation of various compounds with significant biological activity, including intermediates for natural product synthesis. The protocol outlines a straightforward and efficient method using bromine in acetic acid, resulting in a high yield of the desired product. This application note includes a step-by-step methodology, a summary of quantitative data, and a visual representation of the experimental workflow.

Introduction

The bromination of aromatic compounds is a fundamental transformation in organic synthesis, providing key intermediates for the development of pharmaceuticals and other bioactive molecules. 4-Methoxyphenylacetic acid is a readily available starting material, and its bromination offers a pathway to substituted phenylacetic acid derivatives. These derivatives are valuable building blocks in medicinal chemistry. For instance, 2-(3-bromo-4-methoxyphenyl)acetic acid serves as a precursor in the synthesis of combretastatin A-4, an antimitotic agent, and verongamine.[1] The methoxy group of the starting material directs the electrophilic substitution to the positions ortho to it, leading to a regioselective reaction.

Data Presentation

The following table summarizes the key quantitative data for the experimental protocol described below.

| Parameter | Value | Reference |

| Starting Material | 4-Methoxyphenylacetic acid | [1] |

| Reagents | Bromine, Acetic Acid | [1] |

| Product | 2-(3-Bromo-4-methoxyphenyl)acetic acid | [1][[“]] |

| Yield | 84% | [1][[“]] |

| Melting Point | 113.15–114.05 °C (386.3–387.2 K) | [1] |

| Appearance | White crystalline powder | [1] |

Experimental Protocol

This protocol details the regioselective bromination of 4-methoxyphenylacetic acid.[1]

Materials:

-

4-Methoxyphenylacetic acid (10 g, 60.2 mmol)

-

Glacial acetic acid (90 ml total)

-

Bromine (9.62 g, 3.1 ml, 60.2 mmol)

-

Ice-water (approx. 530 ml)

-

Xylene (for recrystallization)

Equipment:

-

Stirring apparatus (e.g., magnetic stirrer and stir bar)

-

Reaction flask

-

Dropping funnel

-

Beaker (500 ml or larger)

-

Filtration apparatus (e.g., Büchner funnel and flask)

-

Heating apparatus for recrystallization (e.g., hot plate)

Procedure:

-

Dissolution of Starting Material: In a suitable reaction flask, dissolve 10 g (60.2 mmol) of 4-methoxyphenylacetic acid in 60 ml of glacial acetic acid with stirring.

-

Preparation of Bromine Solution: In a separate container, prepare a solution of 9.62 g (3.1 ml, 60.2 mmol) of bromine in 30 ml of glacial acetic acid.

-

Addition of Bromine: Slowly add the bromine solution dropwise to the stirred solution of 4-methoxyphenylacetic acid over a period of 30 minutes.

-

Reaction: Stir the resulting mixture at room temperature for 60 minutes.

-

Precipitation: Pour the reaction mixture into 500 ml of ice-water. A pale yellow, turbid mixture should form.

-

Workup: Stir the mixture for 10 minutes, then collect the precipitate by filtration.

-

Washing: Rinse the filtered solid with three 10 ml portions of ice-water.

-

Drying: Air-dry the solid for 20 minutes.

-

Purification: Recrystallize the crude product from hot xylene to yield a white crystalline powder.

Safety Precautions:

-

This experiment should be performed in a well-ventilated fume hood.

-

Bromine is highly corrosive and toxic. Handle with extreme care and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Glacial acetic acid is corrosive. Avoid contact with skin and eyes.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the bromination of 4-methoxyphenylacetic acid.

Caption: Experimental workflow for the synthesis of 2-(3-bromo-4-methoxyphenyl)acetic acid.

References

Application of 3-Bromo-4-methoxyphenylacetic Acid in Perkin Condensation Reactions for the Synthesis of Bioactive Molecules

Abstract

This document provides detailed application notes and protocols for the use of 3-Bromo-4-methoxyphenylacetic acid in Perkin condensation reactions. This versatile starting material serves as a key building block in the synthesis of complex organic molecules, most notably as a precursor to potent antimitotic agents like Combretastatin A-4. This note will cover the reaction's mechanism, specific experimental protocols, quantitative data, and the biological significance of its derivatives. The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

The Perkin condensation is a well-established organic reaction used to synthesize α,β-unsaturated carboxylic acids, specifically cinnamic acid derivatives, from aromatic aldehydes and acid anhydrides in the presence of a weak base.[1][2] A modified version of this reaction can be employed using a substituted phenylacetic acid, such as this compound, which serves as a crucial intermediate in the synthesis of various bioactive compounds.[3]

One of the most significant applications of this compound in a Perkin-type reaction is in the concise synthesis of precursors to Combretastatin A-4, a powerful natural product that inhibits tubulin polymerization and exhibits potent antitumor activity.[4][5] This route is advantageous due to its stereoselectivity and the use of readily available starting materials.[4][5]

The Perkin Condensation: A General Overview

The Perkin reaction typically involves the condensation of an aromatic aldehyde with an acid anhydride, catalyzed by the alkali salt of the corresponding carboxylic acid.[1][6] The mechanism proceeds through the formation of a carbanion from the anhydride, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde.[6] Subsequent dehydration and hydrolysis yield the final α,β-unsaturated carboxylic acid.[6] When a substituted phenylacetic acid is used, the reaction can be adapted to produce highly functionalized stilbene precursors.

Application in the Synthesis of a Combretastatin A-4 Precursor

A key application of this compound is its reaction with an appropriate benzaldehyde to form a substituted cinnamic acid, which is a direct precursor to Combretastatin A-4. A concise route has been developed utilizing a Perkin reaction between this compound and 3,4,5-trimethoxybenzaldehyde.[4] This reaction is a critical step in a multi-step synthesis that ultimately yields the potent anti-cancer agent.

Experimental Protocol: Synthesis of the Cinnamic Acid Precursor

This protocol is adapted from the synthesis of Combretastatin A-4 as described by Zou et al.[4]

Materials:

-

This compound

-

3,4,5-Trimethoxybenzaldehyde

-

Acetic anhydride

-

Triethylamine

-

Hydrochloric acid (concentrated)

-

Ethyl acetate

-

Petroleum ether

Procedure:

-

A mixture of this compound, 3,4,5-trimethoxybenzaldehyde, triethylamine, and acetic anhydride is prepared.

-

The mixture is heated to reflux and maintained at this temperature for several hours.

-